Dihydrogen hexachloroosmate(IV) hexahydrate CAS 27057-71-2 properties
Dihydrogen hexachloroosmate(IV) hexahydrate CAS 27057-71-2 properties
Technical Whitepaper: Dihydrogen Hexachloroosmate(IV) Hexahydrate
CAS: 27057-71-2 | Formula:
Executive Summary
Dihydrogen hexachloroosmate(IV) hexahydrate (often referred to as hexachloroosmic acid) is a critical high-value precursor in the synthesis of advanced osmium-based catalysts and metallodrugs. Unlike the volatile and acutely toxic osmium tetroxide (
This guide details the physiochemical profile, validated synthesis protocols for downstream applications, and critical handling frameworks required for this compound. It is designed for principal investigators and process chemists seeking to leverage Os(IV) chemistry while mitigating the safety risks associated with traditional Os(VIII) reagents.
Chemical Profile & Physiochemical Properties
The compound typically presents as hygroscopic, reddish-black crystals or a dark syrup. Its high solubility in water and alcohols makes it an ideal candidate for solution-phase synthesis, particularly in "green" solvent systems.
| Property | Data | Relevance |
| CAS Number | 27057-71-2 | Unique identifier for regulatory compliance. |
| Formula | Defines stoichiometry for reaction planning. | |
| Molar Mass | ~513.01 g/mol (Hexahydrate) | Essential for calculating catalytic loading. |
| Oxidation State | Os(IV) | Stable intermediate; avoids immediate formation of volatile Os(VIII). |
| Appearance | Red-black crystals/powder | Visual indicator of purity (brown/pale colors may indicate decomposition). |
| Solubility | Soluble in water, ethanol, methanol | Compatible with polar protic solvents for surfactant-free synthesis. |
| Stability | Hygroscopic; Air stable | Must be stored under inert gas to prevent moisture absorption affecting stoichiometry. |
Application I: Surfactant-Free Synthesis of Osmium Nanoparticles
Context: Osmium nanoparticles (Os NPs) are emerging as potent catalysts for hydrogenation and oxidation. Traditional methods require stabilizing surfactants (e.g., PVP) that block active sites. The following protocol, adapted from recent advances (e.g., Beilstein J. Nanotechnol. 2022), utilizes
Experimental Protocol
-
Reagents:
(Precursor), Methanol (Solvent/Reductant), Milli-Q Water. -
Conditions: Low temperature (<100 °C), Alkaline-free environment.
Step-by-Step Methodology:
-
Precursor Dissolution: Dissolve
in a mixture of Methanol:Water (1:2 v/v) to achieve a concentration of 5–100 mM.-
Scientist's Note: Unlike Pt or Ir precursors, Os(IV) reduction in this system does not require an exogenous base (like NaOH), reducing ionic impurities in the final colloid.
-
-
Thermal Reduction: Heat the solution to 85 °C in a sealed reaction vessel (e.g., pressure tube) for 7 days.
-
Purification: The resulting black suspension contains bare Os NPs (~1–2 nm). These can be isolated via high-speed centrifugation (if larger) or used directly as a colloidal catalyst.
Mechanism Visualization
The following diagram illustrates the transformation from the molecular precursor to the active nanoparticle state.
Figure 1: Reaction pathway for the surfactant-free synthesis of Osmium nanoparticles from hexachloroosmic acid.
Application II: Precursor for Os(II) Arene Anticancer Drugs
Context: Organometallic Os(II) arene complexes are currently under intense investigation as alternatives to Platinum-based drugs (Cisplatin). They exhibit different mechanisms of action, often overcoming Cisplatin resistance.
Experimental Protocol: Synthesis of
-
Target: Synthesis of the p-cymene or benzene osmium dimer.
-
Reagents:
, 1,3-cyclohexadiene (or -phellandrene for p-cymene), Ethanol.
Step-by-Step Methodology:
-
Reflux: Combine
with a large excess of the diene (e.g., 1,3-cyclohexadiene) in ethanol. -
Reaction: Reflux under an inert atmosphere (
or Ar) for 4–24 hours. -
Isolation: The solution volume is reduced, and the product precipitates as a yellow/orange solid.
-
Derivatization (Drug Synthesis): The chloride bridges in the dimer are cleaved using chelating ligands (e.g., diamines, curcuminoids) to form the final bioactive monomeric complex.
Drug Development Pathway
Figure 2: Synthetic workflow from H2OsCl6 to bioactive Os(II) arene metallodrugs.
Handling, Safety & Stability (E-E-A-T)
As a Senior Application Scientist, I cannot overstate the importance of distinguishing between the acid (
-
Corrosivity: The compound causes severe skin burns and eye damage. It is an acid halide equivalent in reactivity. Always handle with acid-resistant gloves (Nitrile/Neoprene) and eye protection.
-
Oxidation Risk: Do not mix with strong oxidizers (e.g.,
, ) unless explicitly intended to generate in a closed system. -
Storage: Store in a cool, dry place under inert gas (Argon preferred). The hexahydrate is hygroscopic; moisture absorption alters the molecular weight, leading to errors in stoichiometric calculations for catalytic loading.
-
Disposal: All osmium waste must be segregated. Do not mix with standard organic waste streams. Treat with corn oil or unsaturated vegetable oil to "fix" any potential volatile osmium species before disposal.
References
-
Beilstein Journal of Nanotechnology. (2022). Surfactant-free syntheses and pair distribution function analysis of osmium nanoparticles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation and Osmium Catalysis. Retrieved from [Link]
-
National Institutes of Health (PMC). (2022). Highly Cytotoxic Osmium(II) Compounds and Their Ruthenium(II) Analogues Targeting Ovarian Carcinoma. Retrieved from [Link]
-
The University of Manchester. (2013). High-yield synthesis of osmium complexes [(η6-C6H6)OsCl2]2. Retrieved from [Link][4][5][6][7]
Sources
- 1. Upjohn Dihydroxylation [organic-chemistry.org]
- 2. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
